alpha-Methyl-gamma-butyrolactone

概述

描述

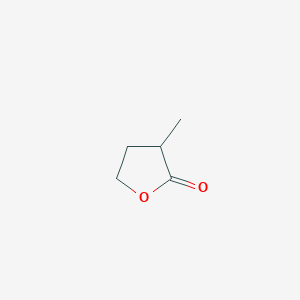

alpha-Methyl-gamma-butyrolactone (AMGBL; CAS 1679-47-6) is a five-membered lactone with the molecular formula C₅H₈O₂ and a molar mass of 100.12 g/mol. It is structurally characterized by a methyl group substitution at the alpha position of the gamma-butyrolactone ring . Key physical properties include a density of 1.06 g/cm³, boiling point of 78–81°C at 10 mmHg, and solubility in tetrahydrofuran (THF) . Its synthesis typically involves routes such as the cyclization of 3-buten-1-ol or modification of 2-methylene-gamma-butyrolactone, though yields vary . AMGBL serves as a versatile intermediate in organic synthesis and polymer chemistry, with applications in pharmaceuticals and materials science .

生物活性

Alpha-methyl-gamma-butyrolactone (α-MB) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the biological activity of α-MB, presenting key research findings, case studies, and data tables that illustrate its effects.

Chemical Structure and Properties

This compound is a five-membered lactone characterized by a methylene group at the 3-position. Its chemical formula is , and it is categorized as a butan-4-olide. The presence of the methylene group significantly influences its reactivity and biological properties, making it a subject of interest in medicinal chemistry.

Antifungal Activity

Research indicates that α-MB exhibits significant antifungal properties. A study highlighted the structure-activity relationship (SAR) of α-methylene-γ-butyrolactone derivatives, revealing that certain derivatives demonstrated potent fungicidal activity against C. lagenarium, with IC50 values ranging from 7.68 to 8.17 μM, which were notably lower than those of established fungicides like chlorothalonil .

Table 1: Antifungal Activity of α-MB Derivatives

| Compound | IC50 (μM) | Target Organism |

|---|---|---|

| 6a | 7.68 | C. lagenarium |

| 6d | 8.17 | C. lagenarium |

| Chlorothalonil | ~15 | C. lagenarium |

Cytotoxicity

While α-MB shows promising antifungal activity, it also exhibits cytotoxic effects on human tumor cell lines. For instance, compound 6a had an IC50 value of 30.2 μM against HepG2 cells, indicating moderate cytotoxicity . This dual activity necessitates careful consideration when developing therapeutic applications.

Table 2: Cytotoxic Activity Against Human Tumor Cells

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 6a | 30.2 | HepG2 |

| 4i | 5.3 | HepG2 |

The antifungal mechanism of α-MB is believed to involve disruption of fungal cell membranes and interference with essential cellular processes. The electron-withdrawing groups on the benzene ring of its derivatives enhance this activity by improving binding affinity to fungal targets .

Study on Saffron Components

In a broader context, research on saffron has implicated compounds similar to α-MB in various biological activities, including anti-cancer and antioxidant effects. Although α-MB itself was not directly linked to these activities in saffron studies, the structural similarities suggest potential for further exploration in therapeutic contexts .

Recent Advances in Synthetic Methods

Recent advancements in synthetic methodologies for producing γ-butyrolactones have improved the efficiency and feasibility of creating α-MB derivatives with enhanced biological activities. These methods focus on green chemistry principles, aiming to minimize environmental impact while maximizing yield and potency .

科学研究应用

Medicinal Chemistry Applications

Pharmaceutical Development

AMGBL serves as a crucial building block in the synthesis of several FDA-approved drugs. Its structural properties allow it to be incorporated into various therapeutic agents, particularly those targeting gastrointestinal issues and anti-ulcer treatments. For instance, AMGBL derivatives have shown promise as anti-cancer agents by covalently modifying proteins involved in tumor growth and invasion, such as IKKβ and RELA .

Case Study: Anti-Cancer Properties

A study identified an isatin-derived spirocyclic compound containing AMGBL that demonstrated low nanomolar potency against cancer cell lines. This compound inhibited cell growth and induced apoptosis, showcasing AMGBL's potential in oncology .

| Compound | Target | Activity | Mechanism |

|---|---|---|---|

| SpiD3 | IKKβ, RELA | Low nanomolar potency | Covalent modification leading to apoptosis |

Agricultural Chemistry Applications

Fungicidal Activity

AMGBL has been investigated for its fungicidal properties through the synthesis of various ester and ether derivatives. Compounds derived from AMGBL exhibited moderate to significant antifungal activity, particularly against pathogens like Colletotrichum lagenarium and Proteus mirabilis.

Synthesis of Derivatives

Research has shown that the incorporation of halogen atoms into AMGBL derivatives enhances their fungicidal efficacy. For example, synthesized compounds demonstrated excellent activity against specific fungal strains, indicating their potential use in crop protection strategies.

| Derivative Type | Fungicidal Activity | Notable Results |

|---|---|---|

| Ester Derivatives | Moderate to Significant | Halogenated compounds showed superior activity |

Materials Science Applications

Hydrogel Formation

In materials science, AMGBL is utilized in the formation of hydrogels. These hydrogels have been characterized as non-cytotoxic and suitable for biomedical applications, such as drug delivery systems and tissue engineering.

Anti-Inflammatory Effects

AMGBL has demonstrated anti-inflammatory properties, particularly in the context of rheumatoid arthritis. Studies indicate that it can repolarize macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, thus ameliorating arthritic symptoms .

Electrophilic Properties

The electrophilic nature of AMGBL allows it to act as a Michael acceptor in various biochemical reactions. This property facilitates its interaction with nucleophilic residues in proteins, leading to modifications that can trigger allergic responses or influence cellular signaling pathways .

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for alpha-methyl-gamma-butyrolactone, and how do their yields compare?

this compound can be synthesized via two main pathways:

- Route 1 : Cyclization of 3-buten-1-ol under acidic conditions, yielding the lactone through intramolecular esterification.

- Route 2 : Catalytic hydrogenation of 2-methylenebutyrolactone, though this method currently achieves a low yield (~4%) . Yield optimization for Route 2 remains an area of active research, with studies exploring catalysts (e.g., palladium or nickel-based systems) and reaction conditions (temperature, pressure).

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 4.35–4.55 ppm (multiplet, lactone ring protons) and δ 1.45–1.60 ppm (methyl group) .

- ¹³C NMR : Lactone carbonyl signal at ~175 ppm and ring carbons between 60–80 ppm.

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Document reaction parameters (temperature, solvent purity, catalyst loading) in detail.

- Use high-purity starting materials (e.g., ≥99% 3-buten-1-ol) to avoid side reactions.

- Include internal standards (e.g., tetramethylsilane for NMR) and validate analytical methods with reference spectra .

Advanced Research Questions

Q. What are the mechanistic challenges in the catalytic hydrogenation of 2-methylenebutyrolactone to this compound?

The low yield (~4%) in Route 2 is attributed to:

- Catalyst Deactivation : Competitive adsorption of byproducts (e.g., water) on catalyst surfaces.

- Steric Hindrance : The methyl group adjacent to the carbonyl reduces substrate accessibility to the catalyst. Recent studies suggest using bimetallic catalysts (e.g., Pd/Ru) to enhance hydrogenation efficiency .

Q. How can contradictory spectral data for this compound derivatives be resolved?

Discrepancies in NMR or IR data often arise from:

- Solvent Effects : Polar solvents (e.g., DMSO) can shift proton signals upfield.

- Tautomerism : Equilibrium between lactone and open-chain forms in protic solvents. Mitigation strategies include:

- Using deuterated solvents consistently.

- Conducting variable-temperature NMR to identify dynamic equilibria .

Q. What role does this compound play in natural product biosynthesis?

this compound is a structural motif in sesquiterpene lactones (e.g., artemisinin derivatives). Its biosynthesis in plants involves:

- Cyclization Enzymes : Terpene synthases that catalyze ring formation.

- Oxidative Modifications : Cytochrome P450 enzymes introducing functional groups. Synthetic biology approaches are exploring heterologous expression in microbial hosts for scalable production .

Q. How can computational chemistry aid in optimizing this compound synthesis?

- DFT Calculations : Predict transition states for cyclization reactions, identifying energy barriers.

- Molecular Dynamics : Simulate solvent effects on reaction pathways.

- Docking Studies : Design enzyme mimics (e.g., artificial metalloenzymes) for asymmetric synthesis .

Q. Methodological Recommendations

- Synthetic Reproducibility : Adhere to the Beilstein Journal of Organic Chemistry guidelines for experimental documentation, including detailed characterization of new compounds and validation with triplicate runs .

- Data Validation : Cross-reference spectral data with databases like PubChem or Reaxys to confirm compound identity .

相似化合物的比较

Comparison with Structurally Similar Gamma-Butyrolactones

Gamma-Butyrolactone (GBL)

GBL (CAS 96-48-0), the parent compound of AMGBL, lacks the alpha-methyl substitution. Pharmacologically, GBL acts as a prodrug for GHB, with rapid hydrolysis in vivo, while AMGBL derivatives exhibit distinct receptor interactions (e.g., partial agonism/antagonism at GABA receptors) .

Table 1: Physicochemical Comparison

Fluorinated Derivatives of AMGBL

Fluorination at the alpha position significantly alters biological activity. For example:

- α-(2,2,2-Trifluoroethyl)-AMGBL : Acts as a partial picrotoxin agonist, blocking GABA currents incompletely .

- α-(1,1-Difluoroethyl)-AMGBL : Enhances GABA currents at low concentrations (≤1 µM) and antagonizes picrotoxin at higher concentrations (~30 µM) .

These modifications demonstrate how substituents on the lactone ring modulate receptor interactions, offering avenues for designing neuroactive compounds with tailored effects .

Reactivity in Polymer Chemistry: Comparison with Methyl Methacrylate (MMA)

AMGBL’s structural analogue, gamma-methyl-alpha-methylene-gamma-butyrolactone (MeMBL), exhibits distinct copolymerization behavior. Key findings include:

- Propagation Rate Coefficient : MeMBL’s propagation rate is 15% higher than MMA’s (21.8 kJ·mol⁻¹ activation energy) .

- Reactivity Ratios : MeMBL shows preferential incorporation in copolymers with styrene (ST), MMA, and n-butyl acrylate (BA). For example:

Table 2: Copolymerization Reactivity Ratios (50–90°C)

| Monomer Pair | r(MeMBL) | r(Co-monomer) |

|---|---|---|

| MeMBL/Styrene | 0.80 ± 0.04 | 0.34 ± 0.04 |

| MeMBL/MMA | 3.0 ± 0.3 | 0.33 ± 0.01 |

| MeMBL/n-Butyl Acrylate | 7.0 ± 2.0 | 0.16 ± 0.03 |

These data highlight MeMBL’s utility in creating polymers with controlled architectures, outperforming MMA in reactivity and incorporation efficiency .

Alpha-Methylene-gamma-Butyrolactones

These compounds, featuring an exocyclic methylene group, exhibit potent bioactivities (e.g., antitumor, anti-inflammatory) absent in AMGBL.

Metabolic and Toxicological Profiles

However, fluorinated AMGBL derivatives may retain or modify receptor interactions, necessitating careful toxicological evaluation .

准备方法

Acid-Catalyzed Rearrangement of Tetrahydro-3-Furoic Acid

The acid-catalyzed rearrangement of tetrahydro-3-furoic acid represents a direct single-step route to α-methylene-γ-butyrolactone. As disclosed in US6362346B1, this method involves heating tetrahydro-3-furoic acid or its esters with strong acid catalysts such as trifluoromethanesulfonic acid, sulfuric acid, or phosphoric acid at 100–400°C . The mechanism proceeds via formyl transfer and carboxylate elimination, yielding α-methylene-γ-butyrolactone with up to 98% conversion and 38% selectivity under optimized conditions .

Catalyst Selection and Temperature Dependence

Strong Brønsted acids are critical for facilitating the rearrangement. For instance, sulfuric acid at 200°C achieves 85% conversion within 3 hours, while phosphoric acid requires higher temperatures (250°C) for comparable efficiency . The reaction’s exothermic nature necessitates precise temperature control to minimize side products such as γ-butyrolactone oligomers.

Solvent-Free and Continuous Flow Applications

A solvent-free variant of this method employs gaseous tetrahydro-3-furoic acid passed over solid acid catalysts (e.g., silica-alumina) at 330°C, achieving 35.5% conversion and 46.9% selectivity . Continuous flow systems enhance scalability, with residence times under 10 minutes ensuring consistent output.

Two-Step Synthesis via α-Acetoxymethyl-γ-Butyrolactone Intermediate

A high-yielding two-step process involves the synthesis of α-acetoxymethyl-γ-butyrolactone as an intermediate, followed by base- or heat-induced elimination of acetic acid (Scheme II in US6362346B1) .

Step 1: Acetylation of Tetrahydro-3-Furoic Acid

Tetrahydro-3-furoic acid reacts with acetic anhydride in the presence of acid catalysts (e.g., H2SO4) at 20–200°C to form α-acetoxymethyl-γ-butyrolactone. This step achieves near-quantitative yields (95–98%) due to the electrophilic activation of the anhydride .

Step 2: Elimination to α-Methylene-γ-Butyrolactone

The intermediate undergoes elimination under basic conditions (e.g., KOH/EtOH) or thermal treatment (100–400°C). Base-mediated reactions at 60–140°C afford 75–85% yield, while thermal methods require higher energy input but avoid solvent use .

JP 10120672 (cited in US6362346B1) describes a vapor-phase method where γ-butyrolactone reacts with formaldehyde over silica-alumina catalysts at 330°C . Molecular oxygen (5–10 vol%) suppresses coke formation, enhancing catalyst longevity.

Reaction Optimization and Byproduct Management

Optimal formaldehyde-to-γ-butyrolactone molar ratios range from 1:2 to 1:4, with excess formaldehyde driving selectivity toward α-methylene-γ-butyrolactone. Byproducts such as 2-methylfuran are minimized by maintaining oxygen concentrations above 5% .

Comparative Analysis of Preparation Methods

The table below summarizes key metrics for the dominant synthetic routes:

| Method | Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|---|

| Acid-catalyzed rearrangement | H2SO4 | 200 | 98 | 38 | 37 |

| Two-step (acetylation + elimination) | H2SO4/KOH | 60–140 | 95 | 89 | 85 |

| Gas-phase with formaldehyde | Silica-alumina (KOH-treated) | 330 | 35.5 | 46.9 | 16.6 |

Emerging Techniques and Catalytic Innovations

Ionic Liquid-Mediated Reactions

Recent patents explore ionic liquids (e.g., 1-ethyl-3-methylimidazolium acetate) as dual solvents/catalysts for α-acetoxymethyl-γ-butyrolactone synthesis, reducing reaction times to <1 hour at 80°C .

Supported Base Catalysts for Gas-Phase Elimination

Magnesium oxide-supported catalysts enable α-methylene-γ-butyrolactone production at 400°C with 50% selectivity, though commercialization requires improved stability .

Challenges and Industrial Scalability

While laboratory-scale methods achieve high yields, industrial adoption faces hurdles:

-

Corrosion from acid catalysts necessitates expensive reactor materials.

-

Formaldehyde handling in gas-phase processes demands stringent safety protocols.

-

Byproduct valorization (e.g., acetic acid recovery) is critical for economic viability.

属性

IUPAC Name |

3-methyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4-2-3-7-5(4)6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLBZNZGBLRJGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030919 | |

| Record name | alpha-Methylbutyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | alpha-Methyl-gamma-butyrolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20187 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1679-47-6 | |

| Record name | α-Methyl-γ-butyrolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1679-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylbutyrolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbutanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Methylbutyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-methyl-γ-butyrolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-METHYLBUTYROLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/140H0G0P5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydro-3-methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035143 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。